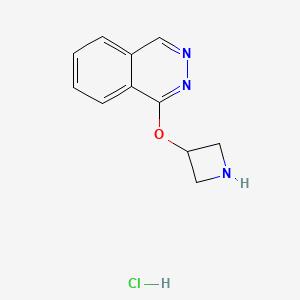![molecular formula C8H4ClNO2S B1490798 2-氯苯并[d]噻唑-7-羧酸 CAS No. 1379324-66-9](/img/structure/B1490798.png)
2-氯苯并[d]噻唑-7-羧酸
描述
2-Chlorobenzo[d]thiazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H4ClNO2S and its molecular weight is 213.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorobenzo[d]thiazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorobenzo[d]thiazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
2-氯苯并[d]噻唑-7-羧酸: 已被确定为合成具有显著抗菌特性的化合物的核心结构 . 它能够干扰细菌细胞壁合成和蛋白质功能,使其成为开发新型抗生素的宝贵候选者,特别是在抗生素耐药性日益上升的情况下。
抗真菌活性
2-氯苯并[d]噻唑-7-羧酸的组成部分噻唑环已知有助于抗真菌活性 . 该化合物可用于创建靶向致病真菌的衍生物,为目前药物难以控制的真菌感染提供潜在的治疗方法。
抗炎潜力
研究表明,噻唑衍生物表现出抗炎作用 . 2-氯苯并[d]噻唑-7-羧酸可用于合成调节炎症通路的分子,这可能导致慢性炎症性疾病的新疗法。
抗肿瘤和细胞毒活性
2-氯苯并[d]噻唑-7-羧酸的结构基序存在于已证明具有抗肿瘤和细胞毒活性的化合物中 . 这表明其在设计可以选择性靶向癌细胞的化疗药物中的潜在应用。
抗病毒特性
噻唑衍生物,包括那些源自2-氯苯并[d]噻唑-7-羧酸的衍生物,在抗病毒研究中显示出前景 . 它们可能是创建治疗病毒感染的药物的关键,包括由新出现和再次出现的病毒引起的感染。
止痛效果
含有噻唑环的化合物已知具有止痛特性 . 2-氯苯并[d]噻唑-7-羧酸可能有助于开发新的止痛药物,为阿片类药物提供替代方案,并可能减少副作用。
抗糖尿病应用
噻唑核是几种抗糖尿病药物的共同特征 . 可以探索2-氯苯并[d]噻唑-7-羧酸的衍生物在治疗糖尿病中的用途,可能提供与现有药物相比的新作用机制。
材料科学
在材料科学中,2-氯苯并[d]噻唑-7-羧酸可以促进开发具有独特特性的新型材料,例如需要特定分子结构才能发挥其功能的先进聚合物或涂层 .
作用机制
Mode of Action
The interaction of this compound with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm this.
生化分析
Biochemical Properties
2-Chlorobenzo[d]thiazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of 2-Chlorobenzo[d]thiazole-7-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular responses. Additionally, 2-Chlorobenzo[d]thiazole-7-carboxylic acid affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Chlorobenzo[d]thiazole-7-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, affecting their function. Furthermore, 2-Chlorobenzo[d]thiazole-7-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chlorobenzo[d]thiazole-7-carboxylic acid remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular responses .
Metabolic Pathways
2-Chlorobenzo[d]thiazole-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the overall impact of 2-Chlorobenzo[d]thiazole-7-carboxylic acid on cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chlorobenzo[d]thiazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms is crucial for elucidating the overall effects of 2-Chlorobenzo[d]thiazole-7-carboxylic acid on cellular function .
Subcellular Localization
2-Chlorobenzo[d]thiazole-7-carboxylic acid exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the precise mechanisms through which 2-Chlorobenzo[d]thiazole-7-carboxylic acid exerts its effects on cellular processes .
属性
IUPAC Name |
2-chloro-1,3-benzothiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQFYIMUCGXIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856825 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-66-9 | |
| Record name | 2-Chloro-1,3-benzothiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)

![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)
![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)


![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)



![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)
